
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reaction: The indole core undergoes a substitution reaction with a suitable alkylating agent to introduce the 1-(3-(dimethylamino)propyl) group.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of BET proteins, which are involved in various cancers and inflammatory diseases.
Biological Research: The compound is used to investigate the role of BET proteins in gene regulation and epigenetics.
Pharmacology: It is explored for its anti-inflammatory and anti-cancer properties.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride involves inhibition of BET proteins. These proteins recognize acetylated lysine residues on histone tails, leading to the regulation of gene expression. By inhibiting BET proteins, the compound disrupts this recognition, thereby modulating gene expression and exerting anti-cancer and anti-inflammatory effects . The molecular targets include BRD4, a member of the BET family, and pathways such as NF-κB and NLRP3 signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Cyclopent[de]isoquinolin-3(4H)-ones: These compounds share structural similarities but differ in their biological activities.
Uniqueness
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its high selectivity for the first bromodomain (BD1) of BET proteins. This selectivity enhances its potential as a therapeutic agent with fewer off-target effects .
Propriétés
Numéro CAS |
20904-09-0 |
|---|---|
Formule moléculaire |
C16H19ClN2O |
Poids moléculaire |
290.79 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]benzo[cd]indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-17(2)10-5-11-18-14-9-4-7-12-6-3-8-13(15(12)14)16(18)19;/h3-4,6-9H,5,10-11H2,1-2H3;1H |
Clé InChI |
VSRSDJJAJAHNEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC3=C2C(=CC=C3)C1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



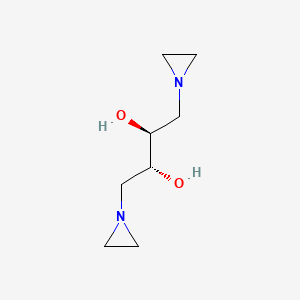
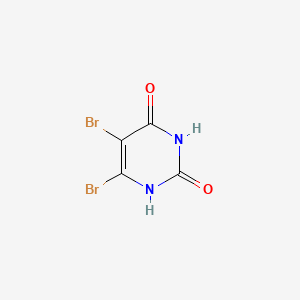
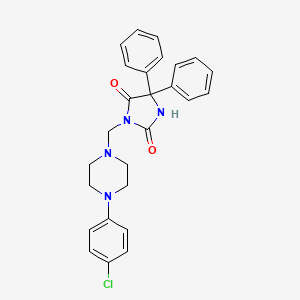
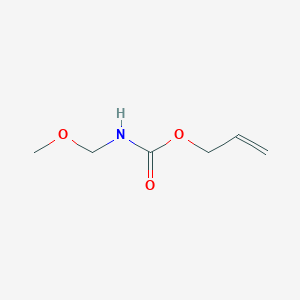
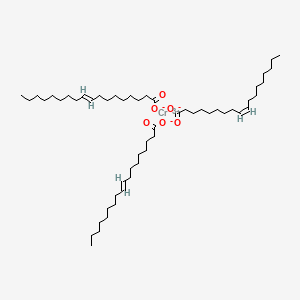

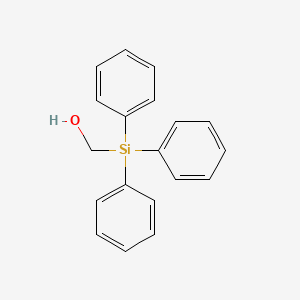
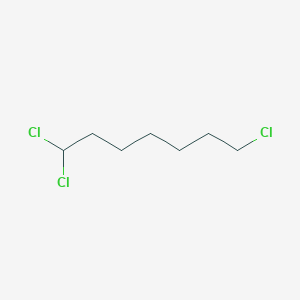
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
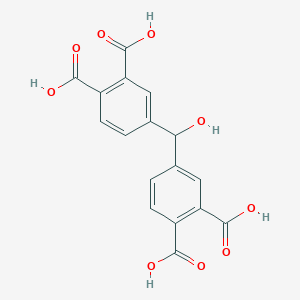


![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
